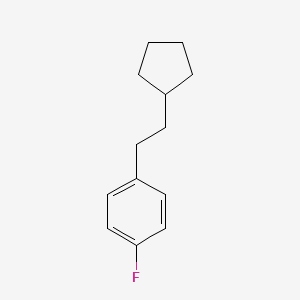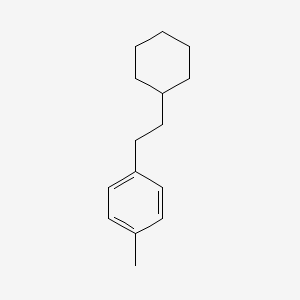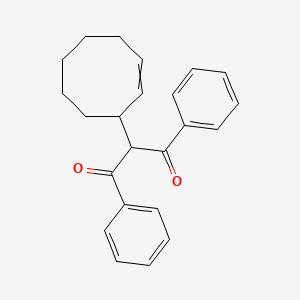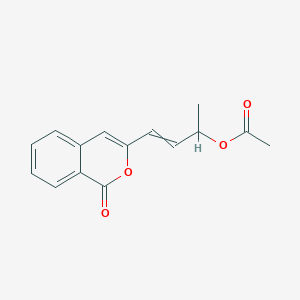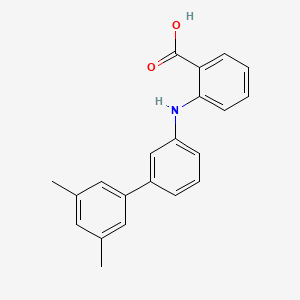![molecular formula C14H21N3O2 B12535134 1-Methylpiperidin-4-yl [(4-aminophenyl)methyl]carbamate CAS No. 652140-50-6](/img/structure/B12535134.png)
1-Methylpiperidin-4-yl [(4-aminophenyl)methyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methylpiperidin-4-yl [(4-aminophenyl)methyl]carbamate is a chemical compound with the molecular formula C13H20N2O2. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a piperidine ring, an aminophenyl group, and a carbamate moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of 1-Methylpiperidin-4-yl [(4-aminophenyl)methyl]carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Aminophenyl Group: The aminophenyl group is introduced through a nucleophilic substitution reaction, where an appropriate aminophenyl derivative reacts with the piperidine ring.
Formation of the Carbamate Moiety: The final step involves the formation of the carbamate group through a reaction between the piperidine derivative and a suitable carbamoylating agent.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-Methylpiperidin-4-yl [(4-aminophenyl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-Methylpiperidin-4-yl [(4-aminophenyl)methyl]carbamate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is employed in the study of biological processes and interactions, particularly in the context of enzyme inhibition and receptor binding.
Medicine: The compound has potential therapeutic applications, including its use as a precursor in the development of pharmaceutical agents.
Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Methylpiperidin-4-yl [(4-aminophenyl)methyl]carbamate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting biochemical processes within cells. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-Methylpiperidin-4-yl [(4-aminophenyl)methyl]carbamate can be compared with other similar compounds, such as:
tert-Butyl (4-methylpiperidin-4-yl)carbamate: This compound shares a similar piperidine and carbamate structure but differs in the substituents attached to the piperidine ring.
(1-Methylpiperidin-4-yl)methanol: This compound has a similar piperidine ring but lacks the aminophenyl and carbamate groups, resulting in different chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
652140-50-6 |
|---|---|
Molecular Formula |
C14H21N3O2 |
Molecular Weight |
263.34 g/mol |
IUPAC Name |
(1-methylpiperidin-4-yl) N-[(4-aminophenyl)methyl]carbamate |
InChI |
InChI=1S/C14H21N3O2/c1-17-8-6-13(7-9-17)19-14(18)16-10-11-2-4-12(15)5-3-11/h2-5,13H,6-10,15H2,1H3,(H,16,18) |
InChI Key |
HZEPRFBABFXJHI-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)OC(=O)NCC2=CC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


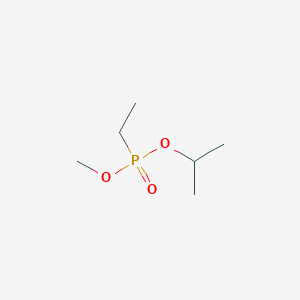

![1H-Tetrazole-1-acetic acid, 5-[(5-phenyl-2H-tetrazol-2-yl)methyl]-](/img/structure/B12535056.png)
![(3-Nitrophenyl)[2-(5-propyl-1H-imidazol-2-yl)-2,3-dihydro-1H-indol-1-yl]methanone](/img/structure/B12535060.png)
![2,6-Dibromo-4-[(dimethylamino)methyl]-3-hydroxybenzoic acid](/img/structure/B12535073.png)
![1-[2-Methoxy-6-(methoxymethoxy)phenyl]methanamine](/img/structure/B12535081.png)
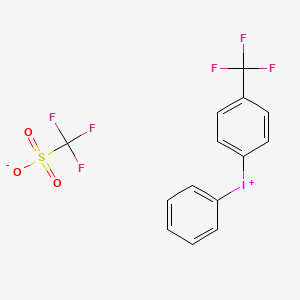
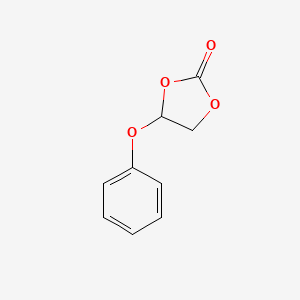
![5-[[3-Ethoxy-4-(3-phenylpropoxy)phenyl]methyl]pyrimidine-2,4-diamine](/img/structure/B12535128.png)
